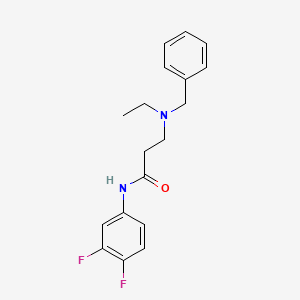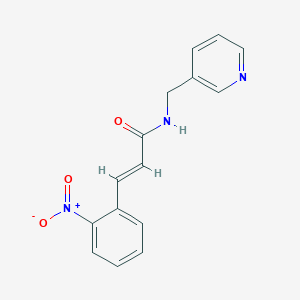![molecular formula C20H24N2O2 B5835527 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5835527.png)
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMMPB is a benzamide derivative that has been synthesized through various methods and has been found to have a unique mechanism of action that can be used to study various biochemical and physiological effects. In
作用机制
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has a unique mechanism of action that involves the inhibition of tubulin polymerization, which is essential for cell division. It binds to the colchicine-binding site of tubulin and prevents the formation of microtubules, which are necessary for the formation of the mitotic spindle during cell division. This leads to cell cycle arrest and ultimately, cell death. 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It can induce G2/M cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide can also inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Furthermore, 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide can inhibit the activity of alpha-glucosidase, which can reduce glucose absorption in the body and potentially lower blood glucose levels.
实验室实验的优点和局限性
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its cost-effectiveness, high yield, and unique mechanism of action. However, there are also limitations to its use. 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a relatively new compound, and its toxicity and safety profile have not been extensively studied. Furthermore, 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has poor water solubility, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One potential area of research is the study of its toxicity and safety profile in vivo. Another area of research is the development of more water-soluble derivatives of 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide that can be used in a wider range of experiments. Furthermore, 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide can be used as a lead compound for the development of novel anti-cancer and anti-inflammatory agents. Finally, 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide can be used to study the role of tubulin in various cellular processes and its potential as a target for drug development.
Conclusion:
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a promising compound that has potential applications in scientific research, especially in the field of medicinal chemistry. Its unique mechanism of action, cost-effectiveness, and high yield make it an attractive compound for further study. However, its toxicity and safety profile, as well as its poor water solubility, should be further investigated. Overall, 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has the potential to lead to the development of novel anti-cancer, anti-inflammatory, and anti-diabetic agents and to advance our understanding of cellular processes.
合成方法
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide can be synthesized through various methods such as the reaction of 3,5-dimethylbenzoic acid with 4-(4-morpholinylmethyl)aniline in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3,5-dimethylbenzoic acid with 4-(4-morpholinylmethyl)benzoyl chloride in the presence of a base like triethylamine. The yield of 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide obtained through these methods is usually high, making it a cost-effective compound for scientific research.
科学研究应用
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to have potential applications in scientific research, especially in the field of medicinal chemistry. It has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been found to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. Furthermore, 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to have potential as an anti-diabetic agent, as it can inhibit the activity of alpha-glucosidase, an enzyme involved in glucose metabolism.
属性
IUPAC Name |
3,5-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-11-16(2)13-18(12-15)20(23)21-19-5-3-17(4-6-19)14-22-7-9-24-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFJGDJKEQXGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)
![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)



![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)